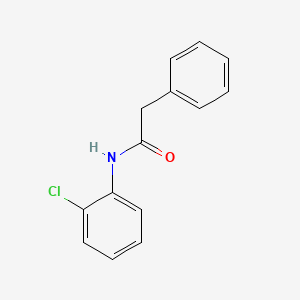
7-allylquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-allylquinolin-8-ol is a chemical compound with the molecular formula C12H11NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a quinoline core with a prop-2-enyl group attached at the 7th position and a hydroxyl group at the 8th position .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-allylquinolin-8-ol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohol with acrolein in the presence of a catalyst can yield this compound. The reaction typically requires a solvent such as ethanol and is conducted at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
7-allylquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinolin-8-one derivatives.
Reduction: The compound can be reduced to form 7-prop-2-enylquinoline.
Substitution: The prop-2-enyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: 7-Prop-2-enylquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
7-allylquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 7-allylquinolin-8-ol involves its interaction with specific molecular targets. The hydroxyl group at the 8th position allows it to form hydrogen bonds with biological molecules, while the quinoline core can intercalate with DNA, disrupting its function. Additionally, the prop-2-enyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinolin-8-ol: Lacks the prop-2-enyl group, resulting in different chemical and biological properties.
7-Methylquinolin-8-ol: Has a methyl group instead of a prop-2-enyl group, affecting its reactivity and applications.
7-Ethylquinolin-8-ol: Contains an ethyl group, leading to variations in its chemical behavior and biological activity
Uniqueness
7-allylquinolin-8-ol is unique due to the presence of the prop-2-enyl group, which imparts distinct chemical reactivity and biological properties. This structural feature allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
5541-69-5 |
|---|---|
Formule moléculaire |
C12H11NO |
Poids moléculaire |
185.22 g/mol |
Nom IUPAC |
7-prop-2-enylquinolin-8-ol |
InChI |
InChI=1S/C12H11NO/c1-2-4-10-7-6-9-5-3-8-13-11(9)12(10)14/h2-3,5-8,14H,1,4H2 |
Clé InChI |
QDPZZFJBSANDES-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C2=C(C=CC=N2)C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















